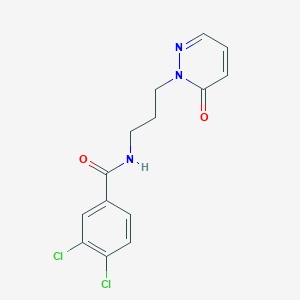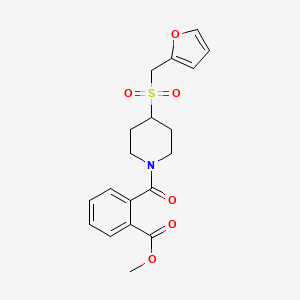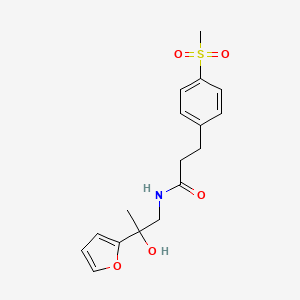
2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide is a chemical entity that appears to be related to various synthesized benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures suggest its relevance in the field of medicinal chemistry, particularly in the synthesis of compounds with potential gastroprokinetic activity and as muscarinic agonists.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that yield various benzamide derivatives. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a muscarinic agonist, was achieved in nine steps with an overall yield of 36% . Similarly, a series of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives were synthesized and examined for their gastroprokinetic activity . These syntheses typically involve the condensation of different starting materials, such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by further chemical reactions to obtain the desired products .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety linked to various other functional groups. In the context of the provided papers, the structures include morpholine rings and substituted amino groups, which are crucial for the biological activity of these compounds. The specific interactions and conformations of these molecular structures are likely to influence their binding to biological targets, such as muscarinic receptors or gastrointestinal motility pathways .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are complex and require precise conditions for successful outcomes. Bromination, dehydration, and cyclization are key steps in the synthesis of muscarinic agonists . The condensation reactions are also pivotal for the formation of pyrido[3,4-d]pyrimidines, which are structurally related to the compound of interest . These reactions are carefully orchestrated to ensure the introduction of the correct functional groups at the desired positions on the benzamide scaffold.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly detailed in the provided papers, the properties of similar benzamide derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit varying solubilities in organic solvents or water, depending on the nature of their substituents. The presence of morpholine and substituted amino groups can also affect the compound's pKa, making it more basic or acidic . The chemical stability and reactivity of these compounds are influenced by their molecular structure, which is designed to interact with biological targets while withstanding metabolic degradation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. These include derivatives such as N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide, which were identified as COX-2 inhibitors with considerable analgesic and anti-inflammatory properties, compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity : The synthesis of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrates potent anticancer activity through the selective inhibition of histone deacetylase (HDAC), showing promise in cancer treatment (Zhou et al., 2008).
Parkinson's Disease Research : Derivatives such as (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01) have been synthesized for imaging LRRK2 enzyme in Parkinson's disease using PET scans, indicating its potential for advancing neurological disease research (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity : The synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones has shown potential antimicrobial agents against various bacterial and fungal strains, highlighting the diverse therapeutic applications of pyrimidine derivatives (Attia et al., 2013).
Biochemische Analyse
Biochemical Properties
2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as kinases, which are crucial in regulating various cellular processes. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. For instance, it has been shown to inhibit RAF kinases, which are involved in the MAPK/ERK signaling pathway . This inhibition can lead to altered cellular responses, including changes in cell proliferation and survival.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the compound has been observed to reduce cell proliferation and induce apoptosis by inhibiting the RAF/MEK/ERK pathway . Additionally, it can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. The compound’s impact on cellular metabolism includes changes in the metabolic flux and the levels of various metabolites, which can further influence cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of kinases, preventing ATP from binding and thus inhibiting kinase activity . This inhibition leads to a cascade of effects, including the suppression of downstream signaling pathways and changes in gene expression. The compound can also induce conformational changes in the target enzymes, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function, including reduced cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects can be observed, including liver and kidney damage. Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and clearance from the body . The compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and efficacy, with higher concentrations in target tissues leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles. Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)15(21)19-13-10-17-16(18-11-13)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSQCUFJMVCSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

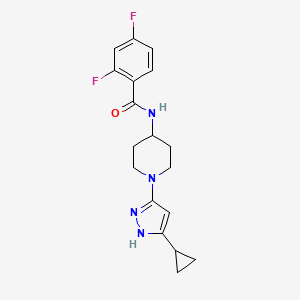
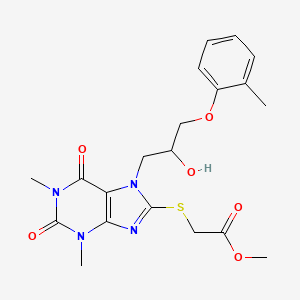

![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)
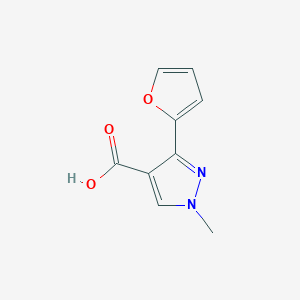

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/no-structure.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B3018078.png)
![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)
